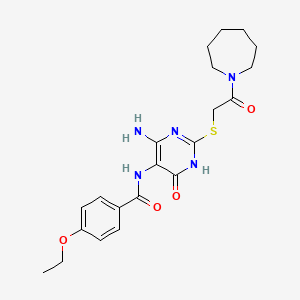![molecular formula C19H15FN4O B2994076 6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955850-90-5](/img/structure/B2994076.png)
6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, also known as BPP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP is a pyrazolopyridazinone derivative that has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Scientific Research Applications
Synthesis and Derivatives
Research has focused on synthesizing new derivatives of related compounds, such as 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid, and exploring their chemical properties. These efforts aim to expand the chemical and biological understanding of pyrazolo[3,4-d]pyridazinone derivatives. For example, Kasımoğulları et al. (2010) synthesized new pyrazole derivatives and characterized them using various spectroscopic methods, indicating the broad interest in developing novel compounds within this chemical class for potential applications in scientific research (Kasımoğulları et al., 2010).
Molecular Docking and In Vitro Screening
Studies like those conducted by Flefel et al. (2018) have prepared novel pyridine and fused pyridine derivatives, starting from related chemical structures, and subjected them to in silico molecular docking screenings towards target proteins. These studies not only reveal moderate to good binding energies but also demonstrate antimicrobial and antioxidant activities of the synthesized compounds, showcasing the potential pharmacological applications of these derivatives (Flefel et al., 2018).
Potential for Treatment of Erectile Dysfunction
Compounds within the pyrazolo[3,4-d]pyridazinone class, such as those studied by Giovannoni et al. (2006), have been synthesized and evaluated as inhibitors of phosphodiesterase 5 (PDE5), with several compounds showing promising activity. This research highlights the potential application of these compounds in developing treatments for erectile dysfunction, showcasing the therapeutic relevance of the chemical class (Giovannoni et al., 2006).
Antiviral Drug Discovery
The broader chemical family to which "6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one" belongs has been explored for antiviral applications. De Clercq's review on antiviral drug discovery provides insight into various compounds, including pyrazolo[3,4-d]pyridazine derivatives, offering a perspective on the strategic importance of these molecules in developing new antiviral therapies (De Clercq, 2009).
properties
IUPAC Name |
6-benzyl-1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-9-7-15(20)8-10-16)18(17)19(25)23(22-13)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQCCYHEODSBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2993993.png)
![methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2993994.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2993998.png)
![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2994000.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2994004.png)
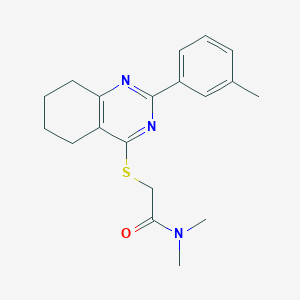
![4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2994008.png)

![Methyl 2-[(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B2994010.png)
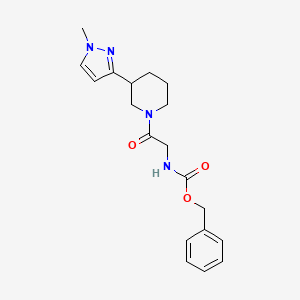
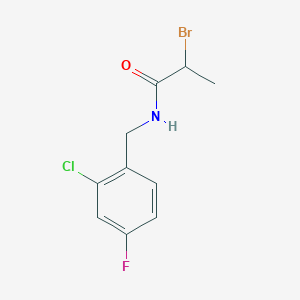
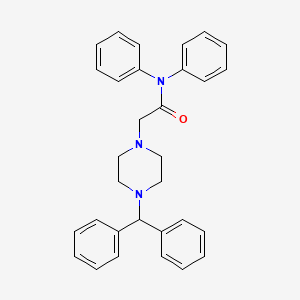
![N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]acetamide](/img/structure/B2994014.png)
